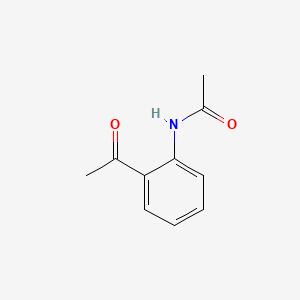

N-(2-Acetylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-acetylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)9-5-3-4-6-10(9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZGCNKBKQQPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200369 | |

| Record name | Acetanilide, 2'-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5234-26-4 | |

| Record name | N-(2-Acetylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5234-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Acetamidoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5234-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2'-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETAMIDOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1K8P8A71N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(2-Acetylphenyl)acetamide chemical properties and structure

An In-depth Technical Guide to N-(2-Acetylphenyl)acetamide

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining this compound

This compound, also known by synonyms such as 2'-Acetamidoacetophenone and o-Acetamidoacetophenone, is a distinct organic compound featuring both an acetyl group and an acetamide group substituted at the ortho positions of a phenyl ring.[1] Its unique substitution pattern, particularly the proximity of the two carbonyl-containing moieties, imparts specific chemical and physical properties, including the formation of a strong intramolecular hydrogen bond that influences its molecular conformation.[2][3] This guide provides a comprehensive technical overview of its structure, properties, a validated synthesis protocol, and its significance for researchers in synthetic chemistry and drug development.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure

The molecular structure of this compound consists of a central benzene ring with an acetyl group (-COCH₃) at position 1 and an acetamide group (-NHCOCH₃) at position 2. This arrangement, formally named this compound according to IUPAC nomenclature, is key to its chemical behavior.[4] The spatial arrangement of the amide proton and the acetyl oxygen allows for the formation of an intramolecular N—H⋯O hydrogen bond, which contributes to a nearly planar conformation of the molecule in the solid state.[2][3]

Caption: Fig. 1: Chemical Structure of this compound

Physicochemical Data

This compound is typically a white to off-white solid at room temperature.[1] Its properties are summarized in the table below, compiled from authoritative chemical databases. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites influences its solubility and crystalline structure.[1][5]

| Property | Value | Source |

| CAS Number | 5234-26-4 | [1][4][5] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][5] |

| Molecular Weight | 177.20 g/mol | [4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 77 °C | [5] |

| Boiling Point | 367.4 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Solubility | Moderately soluble in ethanol and acetone; less soluble in water. | [1] |

| Topological Polar Surface Area | 46.2 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Part 2: Spectroscopic and Crystallographic Characterization

Definitive identification of this compound relies on a combination of spectroscopic methods and, when available, single-crystal X-ray diffraction.

Spectroscopic Data Summary

The following table outlines the key spectral features used for the structural elucidation of the compound.

| Technique | Key Features and Observations |

| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (approx. δ 7.0-8.5 ppm).Amide Proton (N-H): A broad singlet, typically downfield (approx. δ 8.5-10.0 ppm), with its chemical shift sensitive to solvent and concentration.Methyl Protons: Two distinct singlets for the acetyl (-COCH₃) and acetamide (-NHCOCH₃) groups, typically in the δ 2.0-2.7 ppm range. |

| IR Spectroscopy | N-H Stretch: A sharp to moderately broad peak around 3222-3300 cm⁻¹.C=O Stretch (Ketone): A strong, sharp absorption band around 1687 cm⁻¹.C=O Stretch (Amide I): A strong, sharp absorption band around 1652 cm⁻¹.N-H Bend (Amide II): A significant band around 1529 cm⁻¹.[2] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight.Base Peak: Typically observed at m/z = 120, resulting from a characteristic fragmentation pattern involving the loss of the acetamide group.[4] |

X-ray Crystallography

Single-crystal X-ray diffraction studies have provided definitive proof of the structure and conformation of this compound.[2][3] These studies confirm a monoclinic crystal system (space group P2₁/c) and provide precise bond lengths and angles.[2] Crucially, the crystallographic data reveal an intramolecular N—H⋯O hydrogen bond distance of approximately 1.89 Å, which locks the molecule into a relatively planar conformation.[2][3] This structural feature is a key determinant of the molecule's reactivity and intermolecular interactions.

Part 3: Synthesis Protocol and Mechanistic Rationale

Validated Synthesis Workflow

The most direct and high-yielding synthesis of this compound is achieved through the N-acetylation of 2'-aminoacetophenone.[2][3] This procedure represents a classic example of nucleophilic acyl substitution.

Caption: Fig. 2: Synthesis Workflow for this compound

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[2]

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2'-aminoacetophenone (1.0 eq) in acetic anhydride (approx. 2.5 eq).

-

Reaction: Stir the resulting solution at ambient room temperature for a period of 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Upon completion, slowly pour the reaction mixture into a beaker containing cold water. Stir the mixture vigorously until the excess acetic anhydride has been fully hydrolyzed. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound.

-

Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by melting point determination and spectroscopic analysis (NMR, IR) to confirm its identity and purity.

Causality and Experimental Design

-

Choice of Starting Material: 2'-Aminoacetophenone provides the necessary phenyl ring with a nucleophilic amino group (-NH₂) ortho to an acetyl group.[6][7] This specific isomer is required for the target molecule.

-

Role of Acetic Anhydride: Acetic anhydride serves as both the solvent and the acetylating agent. It provides the acetyl group (CH₃CO-) and is highly reactive towards the nucleophilic amine. Its two carbonyl groups make it a potent electrophile.

-

Reaction Conditions: The reaction proceeds efficiently at room temperature due to the high nucleophilicity of the aromatic amine and the reactivity of the anhydride. No external heating is typically required.

-

Hydrolysis Step (Workup): The addition of water is a critical "self-validating" step. It serves two purposes: first, it hydrolyzes (quenches) any unreacted acetic anhydride to acetic acid, preventing it from co-precipitating with the product. Second, as this compound is poorly soluble in water, the aqueous workup directly induces its precipitation, facilitating easy isolation.[1]

-

Purification by Recrystallization: Ethanol is an effective solvent for recrystallization because the product's solubility is significantly higher in hot ethanol than in cold ethanol. This differential solubility allows for the separation of the desired compound from any soluble impurities upon cooling, ensuring high purity of the final product.

Part 4: Reactivity, Applications, and Safety

Chemical Reactivity

The reactivity of this compound is governed by its three main components: the aromatic ring, the ketone group, and the amide group.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution, although the substitution pattern will be directed by both the activating acetamido group and the deactivating acetyl group.

-

Ketone Carbonyl: The acetyl group's carbonyl is susceptible to nucleophilic attack, allowing for reactions such as reductions, aldol condensations, and the formation of imines or hydrazones.

-

Amide Group: The amide linkage is stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.

Potential Applications in Drug Development

While specific applications for this compound itself are not widely documented, its structural motifs are of significant interest to medicinal chemists. 2-Aminoacetophenone, its direct precursor, is a vital intermediate in the synthesis of pharmaceuticals, most notably quinolone antibiotics.[6] Therefore, this compound serves as a valuable scaffold and intermediate for generating libraries of related compounds. Its derivatives could be explored for various biological activities, leveraging the known pharmacological importance of the acetophenone and acetanilide cores.

Safety and Handling

According to safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[8]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).

-

Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling of the solid should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a well-defined organic molecule with distinct structural and spectroscopic characteristics, largely influenced by its ortho-substituted pattern and resulting intramolecular hydrogen bonding. Its synthesis is straightforward and high-yielding, based on fundamental principles of organic chemistry. As a derivative of the pharmaceutically relevant 2-aminoacetophenone scaffold, it holds potential as a versatile intermediate for the synthesis of novel compounds in drug discovery and materials science. This guide provides the core technical information required by researchers to confidently synthesize, identify, and utilize this compound in their work.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21306, this compound.

- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Crystallographic Communications, 62(Pt 5), o1957–o1958.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 683415, N-acetyl-N-(2-phenylphenyl)acetamide.

- Glagovich, N. M. (2014). This compound. ResearchGate.

Sources

- 1. CAS 5234-26-4: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]

- 8. This compound | 5234-26-4 [sigmaaldrich.com]

A Technical Guide to N-(2-Acetylphenyl)acetamide: Synthesis, Characterization, and Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Acetylphenyl)acetamide, a substituted aromatic amide, serves as a valuable intermediate in various synthetic pathways, particularly within medicinal chemistry. Its structure, featuring both an acetamide and an ortho-positioned acetyl group on a phenyl ring, provides a unique platform for further chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, a detailed and validated synthesis protocol, and a multi-faceted approach to its structural characterization using modern spectroscopic techniques. The causality behind experimental choices is explained to provide field-proven insights for professionals in chemical and pharmaceutical development.

Core Molecular and Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight, which are confirmed through techniques like mass spectrometry. These properties, along with its physical characteristics, dictate its handling, solubility, and reaction kinetics.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5234-26-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][3][4][5] |

| Molecular Weight | 177.20 g/mol | [1][4][6] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 76-77 °C | [3][6] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and acetone.[2][3] |

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the N-acetylation of 2'-aminoacetophenone. The following protocol is based on established laboratory procedures that yield a high-purity product.[6][7]

Reaction Principle

The reaction involves the nucleophilic attack of the primary amine group of 2'-aminoacetophenone on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetic acid as a byproduct and forming the stable amide bond. Acetic anhydride is used in excess to ensure the complete conversion of the starting amine.

Experimental Synthesis Workflow

The overall workflow from starting materials to the purified final product is a sequential process involving reaction, workup, and purification.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Methodology

This protocol is designed to be self-validating, where the successful synthesis is confirmed by the characterization data in Section 4.0.

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2'-aminoacetophenone in acetic anhydride (10 ml).[6] The use of acetic anhydride as both a reactant and a solvent drives the reaction forward.

-

Reaction Execution: Stir the mixture at ambient room temperature for a duration of 3 hours.[6] The reaction is typically exothermic but controlled stirring at room temperature is sufficient for completion without significant side product formation.

-

Workup and Hydrolysis: After 3 hours, slowly add the reaction mixture to a beaker containing crushed ice and water. Stir vigorously until the excess acetic anhydride is fully hydrolyzed into acetic acid.[6] This step is critical for quenching the reaction and precipitating the water-insoluble product.

-

Product Isolation: Collect the resulting solid precipitate via vacuum filtration. Wash the solid with cold water to remove residual acetic acid and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from ethanol.[6] This step removes any unreacted starting material and minor organic impurities, yielding the final product as high-purity white crystals with a typical yield of around 96%.[6]

Structural Elucidation and Characterization

Confirmation of the molecular structure and purity of the synthesized this compound is achieved through a combination of spectroscopic methods. The data presented below are consistent with the expected structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight of the compound. The electron ionization (EI) spectrum is expected to show a molecular ion peak corresponding to the compound's mass.

| Ion Type | m/z Value | Interpretation |

| Molecular Ion [M]⁺ | 177 | Confirms the molecular weight of C₁₀H₁₁NO₂.[1] |

| Major Fragment | 120 | Corresponds to a key fragmentation pattern, often the most abundant peak.[1] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The vibrational frequencies confirm the presence of both the amide and ketone carbonyls, as well as the N-H bond.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3222 | N-H Stretch | Amide |

| 1687 | C=O Stretch | Ketone (Aryl) |

| 1652 | C=O Stretch (Amide I) | Amide |

| 1584 | N-H Bend (Amide II) | Amide |

| 1529 | C=C Stretch | Aromatic Ring |

| 765 | C-H Bend (ortho-disubstituted) | Aromatic Ring |

| (Data obtained from Nujol mull technique)[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific chemical shifts can vary slightly based on solvent and instrument, the expected signals and multiplicities are highly diagnostic. Spectroscopic data for this compound are available in public databases.[1]

-

¹H NMR: Expected signals would include two methyl singlets (one for the acetyl group, one for the acetamide group), aromatic protons in the 7-9 ppm region, and a broad singlet for the amide N-H proton.

-

¹³C NMR: Expected signals would include two carbonyl carbons (ketone and amide), aromatic carbons, and two methyl carbons.

X-Ray Crystallography Insights

Single-crystal X-ray studies have revealed a significant structural feature: an intramolecular N—H⋯O hydrogen bond exists between the amide proton and the oxygen of the ortho-acetyl group.[6][7] This interaction contributes to a more planar overall conformation of the molecule, which can influence its crystal packing and biological activity.[6][7]

Applications in Research and Development

The utility of this compound is primarily as a building block in organic synthesis.

-

Pharmaceutical Intermediates: Its structure is a precursor for the synthesis of more complex molecules with potential therapeutic applications, including the development of novel antibiotics, sedatives, and analgesics.[3]

-

Organic Synthesis: The presence of ketone and amide functionalities allows for a wide range of chemical transformations, making it a versatile starting material for creating heterocyclic compounds and other complex organic structures.[3]

Safety and Handling

This compound is considered to have low toxicity but should be handled with standard laboratory safety precautions.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid skin contact and inhalation of dust.[3] Use in a well-ventilated area or a chemical fume hood.

-

Storage: Keep away from ignition sources and strong oxidizing agents.[3]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21306, this compound. PubChem. [Link]

- ChemBK. N-(2-ACETYL-PHENYL)-ACETAMIDE - Physico-chemical Properties. [Link]

- Stenutz, R. This compound. [Link]

- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound.

- Glagovich, N. M. (2014). This compound.

Sources

An In-depth Technical Guide to the Spectroscopic Data of N-(2-Acetylphenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for N-(2-Acetylphenyl)acetamide, a key organic compound with applications in chemical synthesis and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific integrity. By synthesizing data from multiple spectroscopic techniques, this paper delivers a holistic characterization of the molecule, supported by authoritative references and visual aids to facilitate understanding and replication.

Introduction

This compound, also known as 2'-acetamidoacetophenone, is a disubstituted aromatic compound with the chemical formula C₁₀H₁₁NO₂.[1] Its structure, featuring both an acetyl group and an acetamido group on a benzene ring in an ortho arrangement, gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing a detailed interpretation grounded in the fundamental principles of spectroscopy.

The strategic selection of these analytical techniques is predicated on their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, which aids in confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 300-500 MHz) to achieve good signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed to obtain a clean spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Discussion

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the two methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.2 | Singlet | 3H | -NHC(O )CH₃ | The methyl protons of the acetamido group are in a relatively shielded environment. |

| ~2.6 | Singlet | 3H | -C(O )CH₃ | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |

| ~7.1 - 7.8 | Multiplet | 4H | Aromatic Protons | The protons on the benzene ring will exhibit complex splitting patterns due to ortho and meta coupling. Their chemical shifts are in the typical aromatic region. |

| ~8.5 - 9.0 | Broad Singlet | 1H | NH | The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can vary depending on concentration and solvent. |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The same spectrometer as for ¹H NMR is used.

-

Data Acquisition: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom. A larger number of scans is required compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Data Interpretation and Discussion

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25 | -NHC(O )C H₃ | The methyl carbon of the acetamido group. |

| ~29 | -C (O )CH₃ | The methyl carbon of the acetyl group. |

| ~122 - 135 | Aromatic Carbons | The six carbons of the benzene ring will appear in this region. The exact shifts depend on the electronic effects of the substituents. |

| ~140 | Aromatic C -NH | The aromatic carbon attached to the nitrogen is deshielded. |

| ~169 | -NHC (O )CH₃ | The carbonyl carbon of the amide group. |

| ~200 | C (O )CH₃ | The carbonyl carbon of the ketone group is significantly deshielded.[2] |

Note: These are approximate chemical shifts. The Royal Society of Chemistry provides a reference with similar compounds showing a ketone carbonyl carbon at 198.3 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrument Setup: The KBr pellet is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.

-

Data Acquisition: A background spectrum of the empty spectrometer is first recorded. Then, the sample spectrum is acquired. The instrument measures the transmittance or absorbance of infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹).

Data Interpretation and Discussion

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3300 | N-H stretch | Amide | A sharp to moderately broad peak indicating the N-H bond of the secondary amide.[3] |

| ~3050 | C-H stretch | Aromatic | Characteristic of C-H bonds on the benzene ring. |

| ~2950 | C-H stretch | Aliphatic | Corresponding to the C-H bonds of the methyl groups. |

| ~1680 | C=O stretch | Ketone | A strong, sharp absorption for the acetyl carbonyl group.[4][5] |

| ~1660 | C=O stretch (Amide I) | Amide | A strong, sharp absorption for the acetamido carbonyl group.[3] |

| ~1580, ~1480 | C=C stretch | Aromatic | Absorptions characteristic of the benzene ring. |

| ~1530 | N-H bend (Amide II) | Amide | A characteristic bending vibration for secondary amides. |

| Below 1500 | Fingerprint Region | - | This complex region contains many C-C, C-N, and C-O stretching and bending vibrations that are unique to the molecule.[3] |

The presence of two distinct carbonyl peaks is a key feature, confirming the existence of both a ketone and an amide functional group. The N-H stretching and bending vibrations further confirm the presence of the acetamido group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Interpretation and Discussion

The mass spectrum of this compound will provide crucial information for confirming its structure.

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₁₀H₁₁NO₂) is 177.20 g/mol .[1][6] A peak at m/z = 177 would correspond to the molecular ion.

-

Fragmentation Pattern: The molecular ion is often unstable and fragments into smaller, more stable ions. The fragmentation pattern is a unique fingerprint of the molecule.

Plausible Fragmentation Pathways:

A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group or the nitrogen atom.[7]

-

Loss of a methyl group (-CH₃, 15 Da): A peak at m/z = 162.

-

Loss of an acetyl group (-COCH₃, 43 Da): A peak at m/z = 134.

-

Loss of ketene (CH₂=C=O, 42 Da) from the acetamido group: This is a characteristic fragmentation for N-arylacetamides, leading to an ion of the corresponding aniline derivative. This would result in a peak at m/z = 135, corresponding to the 2-aminoacetophenone radical cation.[8][9]

-

Formation of the acylium ion [CH₃CO]⁺: A prominent peak at m/z = 43.

The NIST Mass Spectrometry Data Center shows a top peak at m/z 120 for this compound.[1] This could arise from a more complex rearrangement and fragmentation process.

Overall Experimental and Logical Workflow

The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR data elucidate the carbon-hydrogen framework, revealing the distinct chemical environments of the aromatic and substituent protons and carbons. The IR spectrum confirms the presence of the key amide and ketone functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation patterns under electron ionization. The congruence of the data from these orthogonal techniques provides a high degree of confidence in the assigned structure of this compound, serving as a reliable reference for researchers in the fields of chemical synthesis and drug development.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21306, this compound.

- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137083, Acetamide, N-acetyl-N-phenyl-.

- Human Metabolome Database (2023). ¹H NMR Spectrum (1D, 90 MHz, D₂O, experimental) for Acetamide (HMDB0031645).

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Semantic Scholar (n.d.). Supporting Information.

- Human Metabolome Database (2023). ¹³C NMR Spectrum (1D, 50.18 MHz, D₂O, experimental) for Acetamide (HMDB0031645).

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75937, N-(p-acetylphenyl)acetamide.

- Ghammamy, S., Lina, K., & Sahebalzamani, H. (2011). Comparison between experimental infrared spectrum of acetamide and infrared spectra of monomer, dimer, trimer and average tetramer form calculated by using B3LYP/6-311++G** level. ResearchGate.

- Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7468, p-Aminoacetophenone.

- Biological Magnetic Resonance Bank (n.d.). Acetamide at BMRB (bmse000825).

- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.

- SpectraBase (n.d.). Acetamide, N-[2-(acetyloxy)-2-phenylethyl]-.

- NIST (n.d.). Acetamide, N-phenyl-.

- PubChemLite (n.d.). This compound (C10H11NO2).

- Human Metabolome Database (2023). ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) for 2'-Aminoacetophenone (HMDB0032630).

- SpectraBase (n.d.). 2-Aminoacetophenone.

- NIST (n.d.). Acetamide, N-phenyl-.

- NIST (n.d.). Acetamide, N-(2-methoxyphenyl)-.

- NIST (n.d.). Acetamide, N-ethyl-N-phenyl-.

- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. ResearchGate.

- Chemistry LibreTexts (2024). 12.7: Interpreting Infrared Spectra.

- The Organic Chemistry Tutor (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- Ilić, N., Tasić, G., Ignjatović, L., & Milić, D. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate.

Sources

- 1. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Aminoacetophenone(99-03-6) 1H NMR [m.chemicalbook.com]

- 9. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of N-(2-Acetylphenyl)acetamide in common organic solvents

An In-depth Technical Guide to the Solubility of N-(2-Acetylphenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS No. 5234-26-4) in common organic solvents. As a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes like recrystallization, and formulation development. This document integrates theoretical principles based on molecular structure with practical, field-proven experimental protocols. It is designed for researchers, chemists, and drug development professionals who require a robust methodology for solubility characterization.

Introduction and Physicochemical Profile

This compound, also known as 2'-Acetamidoacetophenone, is an organic compound featuring both an acetyl and an acetamide functional group attached to a benzene ring. Its utility as a building block in the synthesis of more complex molecules necessitates a clear understanding of its physical properties, particularly its solubility.[1] Solubility dictates the choice of reaction media, the efficiency of purification techniques, and the potential for formulation in various delivery systems.

The structure of this compound presents a unique combination of polar and nonpolar characteristics that govern its interactions with different solvents. An analysis of its key properties provides the foundation for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5234-26-4 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [4] |

| Molecular Weight | 177.20 g/mol | [4] |

| Melting Point | 77 °C (in Diethyl ether) | [2][3] |

| XLogP3 (Octanol-Water Partition Coefficient) | 1.5 | [2][4] |

| Hydrogen Bond Donor Count | 1 (from the amide N-H) | [2][4] |

| Hydrogen Bond Acceptor Count | 2 (from the two carbonyl oxygens) |[2][4] |

Molecular Structure and its Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the guiding tenet, where substances with similar intermolecular forces are more likely to be miscible.

This compound's structure contains:

-

A Phenyl Ring: A nonpolar, hydrophobic region that favors interactions with nonpolar solvents through van der Waals forces.[5]

-

An Amide Group (-NHC=O): A highly polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).[6]

-

A Ketone Group (-C=O): A polar group that can act as a hydrogen bond acceptor.

A critical structural feature of this compound is the formation of a stable, six-membered intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the ortho-positioned acetyl group.[7][8] This internal bonding satisfies the primary hydrogen bond donor capability of the molecule, which can significantly reduce its ability to form hydrogen bonds with external solvent molecules, thereby lowering its solubility in protic solvents compared to an isomer where this interaction is not possible.

Diagram 1: Key structural features of this compound influencing solubility.

Theoretical Solubility Profile:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of hydrogen bond acceptors allows for some interaction. However, the hydrophobic phenyl ring and, crucially, the intramolecular hydrogen bond limit solubility. It is reported to be insoluble in water at room temperature but soluble in ethanol.[1] Its solubility is expected to be moderate in alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Ethyl Acetate): These solvents cannot donate hydrogen bonds but are strong acceptors and have significant dipole moments. They are expected to be effective solvents for this compound by disrupting the crystal lattice through strong dipole-dipole interactions. It is reported to be soluble in acetone.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The molecule's overall polarity from the two carbonyl groups and the amide makes it unlikely to be highly soluble in nonpolar solvents. The phenyl ring offers some affinity, but it is insufficient to overcome the polar interactions within the crystal. Solubility is expected to be low.

Experimental Protocols for Solubility Determination

Since quantitative public data is scarce, experimental determination is essential. A two-stage approach is recommended: a rapid qualitative screening followed by a rigorous quantitative measurement for promising solvents.

Protocol 1: Qualitative Solubility Screening

This initial test provides a rapid assessment to classify the compound's solubility, guiding the selection of solvents for quantitative analysis and potential recrystallization systems.[9][10]

Methodology:

-

Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Sample Addition: Add a pre-weighed amount of this compound (e.g., 10 mg) to each test tube.

-

Solvent Addition: Add the selected solvent to the first test tube in small, measured increments (e.g., 0.1 mL) using a calibrated pipette.

-

Agitation: After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.[11]

-

Observation: Observe the sample to see if it has completely dissolved.

-

Iteration: Continue adding solvent stepwise up to a total volume of 3 mL.[9]

-

Classification:

-

Very Soluble: Dissolves in < 1 mL.

-

Soluble: Dissolves in 1-3 mL.

-

Sparingly Soluble: A portion dissolves, but solid remains after 3 mL.

-

Insoluble: No visible dissolution after 3 mL.

-

-

Record: Record the volume of solvent required for complete dissolution for each solvent system.

Diagram 2: Workflow for the qualitative solubility screening protocol.

Protocol 2: Quantitative Solubility by the Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[12] It ensures the solution is truly saturated, providing reliable and reproducible data.

Methodology:

-

System Preparation: Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the chosen solvent. "Excess" is critical; undissolved solid must be clearly visible throughout the experiment to ensure saturation.

-

Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A period of 24-48 hours is typical, but this should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Once equilibrium is reached, remove the vials and allow the excess solid to settle. To isolate the saturated supernatant, use centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step must be performed quickly to avoid temperature changes that could alter solubility.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A pre-established calibration curve with known concentrations is required for this step.

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in units of mg/mL and mol/L.

Diagram 3: Workflow for the quantitative shake-flask solubility determination method.

Data Presentation and Application

The experimentally determined data should be compiled into a clear, comparative format. This data is directly applicable to process development, most notably for designing purification protocols.

Table 2: Template for Quantitative Solubility Data of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Water | Polar Protic | Experimentally Determined | Calculated |

| Methanol | Polar Protic | Experimentally Determined | Calculated |

| Ethanol | Polar Protic | Experimentally Determined | Calculated |

| Acetone | Polar Aprotic | Experimentally Determined | Calculated |

| Acetonitrile | Polar Aprotic | Experimentally Determined | Calculated |

| Ethyl Acetate | Polar Aprotic | Experimentally Determined | Calculated |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimentally Determined | Calculated |

| Dichloromethane | Nonpolar | Experimentally Determined | Calculated |

| Toluene | Nonpolar | Experimentally Determined | Calculated |

| Hexane | Nonpolar | Experimentally Determined | Calculated |

Application in Recrystallization: The selection of an optimal recrystallization solvent is a direct application of solubility data.[13] An ideal solvent will exhibit high solubility for this compound at an elevated temperature (near the solvent's boiling point) and low solubility at a reduced temperature (e.g., 0-4 °C). The compound has been successfully recrystallized from ethanol, which aligns with its predicted solubility profile.[8] The data gathered using the protocols above will enable the rational selection or optimization of a solvent system for purification.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. While comprehensive toxicity data is limited, similar compounds may cause skin and eye irritation.[14][15]

-

Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before beginning any experimental work.[16]

References

- University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Technology. (2024). Solubility test for Organic Compounds.

- College of the Canyons. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ChemBK. (2024). N-(2-ACETYL-PHENYL)-ACETAMIDE.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Solubility of Things. (n.d.). Acetanilide.

- ResearchGate. (2009). (PDF) N -(2-Acetylphenyl)acetamide.

- Study.com. (n.d.). Draw the hydrogen bonding pattern that water forms with acetamide (CH3CONH2).

- ResearchGate. (2006). This compound.

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. N-(2-ACETYL-PHENYL)-ACETAMIDE CAS#: 5234-26-4 [m.chemicalbook.com]

- 4. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ws [chem.ws]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

N-(2-Acetylphenyl)acetamide as a chemical intermediate

An In-Depth Technical Guide to N-(2-Acetylphenyl)acetamide as a Chemical Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 5234-26-4), a key chemical intermediate. It is intended for researchers, medicinal chemists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships in its synthesis and its versatile role in the creation of novel bioactive molecules.

Core Compound Profile and Physicochemical Properties

This compound, also known as o-Acetamidoacetophenone, is an organic compound featuring an acetamide group and an acetyl group attached to a phenyl ring at the ortho position.[1] This specific arrangement, particularly the potential for intramolecular hydrogen bonding between the amide proton and the acetyl oxygen, imparts a relatively planar conformation to the molecule, influencing its reactivity and physical properties.[2][3]

The presence of both a ketone and an amide functional group makes it a versatile precursor for synthesizing a range of more complex molecules, particularly heterocyclic systems relevant to medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5234-26-4 | [1][4][5] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][4] |

| Molecular Weight | 177.20 g/mol | [5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 77 °C | [4] |

| Boiling Point | 367.4 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | Moderately soluble in ethanol and acetone; less soluble in water. | [1] |

| XLogP3 | 1.5 | [4][5] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis Protocol: Acetylation of 2'-Aminoacetophenone

The most direct and widely cited method for preparing this compound is the N-acetylation of 2'-aminoacetophenone using acetic anhydride.[2] This reaction is a classic example of nucleophilic acyl substitution.

Causality and Rationale

The lone pair of electrons on the nitrogen atom of the primary amine (2'-aminoacetophenone) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group yields the stable amide product. Acetic anhydride is an ideal acetylating agent for this purpose due to its high reactivity and the fact that the byproduct, acetic acid, can be easily removed.

Detailed Experimental Protocol

This protocol is adapted from established laboratory methods.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-aminoacetophenone (1.0 equivalent) in a minimal amount of acetic anhydride (e.g., ~5-10 mL per gram of starting material).

-

Reaction Execution: Stir the resulting solution vigorously at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker of cold water or ice. This step serves two purposes: it hydrolyzes the excess, unreacted acetic anhydride and precipitates the solid product, which is less soluble in water.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove any residual acetic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified this compound. A typical yield for this reaction is high, often around 96%.[2]

-

Verification: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Utility: A Scaffold for Bioactive Molecules

The true value of this compound lies in its role as a versatile intermediate. Its two reactive sites—the acetyl ketone and the phenyl ring activated by the acetamide group—can be readily modified to build a diverse array of pharmacologically active compounds. The acetamide moiety itself is a core structure in many pharmaceuticals, known to enhance biological activity.[6][7]

Key Therapeutic Areas of Application

-

Anti-inflammatory and Anti-arthritic Agents: Derivatives of acetamide are well-documented for their anti-inflammatory properties. For example, related structures like N-(2-hydroxyphenyl) acetamide have been shown to inhibit inflammation-related cytokines such as IL-1β and TNF-α and reduce oxidative stress in arthritic models.[8][9] The this compound scaffold can be used to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs), potentially acting as selective COX-II inhibitors.[7]

-

Anticoagulant Drug Development: Research has demonstrated the use of acetamide derivatives in synthesizing potent inhibitors of coagulation Factor VIIa, a key enzyme in the blood-clotting cascade.[10] Starting from precursors like this compound, medicinal chemists can design and synthesize novel N-phenyl-2-(phenyl-amino) acetamide derivatives as potential therapeutic agents for coagulation disorders.[10]

-

Antimicrobial Agents: The introduction of an acetamide group is a known strategy to enhance the pharmacological properties of various drug classes.[6] Analogs have been investigated for broad antimicrobial, antifungal, and antiviral activities, making this scaffold a valuable starting point for developing new anti-infective agents.[11][12]

-

Anticonvulsant Compounds: While the mechanism is complex, many anticonvulsant drugs work by modulating neuronal excitability, often through actions on GABA receptors or ion channels (sodium, calcium).[13] The acetamide structure is a feature in some of these agents, and this compound provides a template for creating new derivatives for screening in this therapeutic area.

Role as a Chemical Intermediate Diagram

Caption: this compound as a central precursor.

Safety, Handling, and Storage

As with any chemical intermediate, proper handling of this compound is crucial for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).

-

Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14] It may also cause skin, eye, and respiratory irritation.[15][16]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. It should be kept away from strong oxidizing agents.[16]

Conclusion

This compound is more than a simple organic compound; it is a foundational building block in the synthesis of high-value molecules. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, makes it an invaluable intermediate for researchers in drug discovery and development. An understanding of its properties and reaction potential is essential for leveraging this scaffold to create the next generation of therapeutic agents targeting a wide spectrum of diseases, from inflammation to thrombosis.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, E62, o1957–o1958.

- PrepChem.com. (n.d.). Synthesis of B. N-acetyl-2-(2-phenyl-acetylthio) acetamide.

- Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?.

- ResearchGate. (2006). This compound.

- Patsnap Synapse. (2024). What is Acetamide used for?.

- New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.

- National Center for Biotechnology Information. (n.d.). N-(p-acetylphenyl)acetamide. PubChem Compound Database.

- Unknown Author. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.

- Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340.

- ResearchGate. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF.

- Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).

- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.

- PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.

Sources

- 1. CAS 5234-26-4: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. archivepp.com [archivepp.com]

- 8. researchgate.net [researchgate.net]

- 9. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. What is Acetamide used for? [synapse.patsnap.com]

- 12. nj.gov [nj.gov]

- 13. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]

- 14. This compound | 5234-26-4 [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Stability of N-(2-Acetylphenyl)acetamide

Introduction

N-(2-Acetylphenyl)acetamide, also known by synonyms such as o-Acetamidoacetophenone and 2'-Acetylacetanilide, is an organic compound with the chemical formula C₁₀H₁₁NO₂[1][2][3]. As a key chemical intermediate, its purity and stability are paramount for the successful synthesis of a wide range of more complex molecules, including pharmaceuticals and other specialty chemicals[2][4][5][6]. The presence of both an acetyl group and an acetamide group on the phenyl ring imparts specific chemical characteristics that dictate its physical properties and reactivity.

This technical guide provides a comprehensive overview of the physical appearance and chemical stability of this compound. It is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. We will delve into its physicochemical properties, explore factors influencing its stability, outline potential degradation pathways, and provide validated methodologies for its assessment and storage, ensuring the integrity of research and development outcomes.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for its proper handling, storage, and application.

Physical Appearance and Form

Under standard laboratory conditions, this compound presents as a white crystalline solid[2]. The crystalline nature is indicative of a well-ordered molecular structure in the solid state. The planarity of the molecule is influenced by an intramolecular hydrogen bond between the amide hydrogen and the acetyl oxygen, which contributes to its stable crystalline lattice[7][8].

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and thermal conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 177.20 g/mol | [1][3] |

| Melting Point | 77 °C | [1][2][9] |

| Boiling Point | 367.4 ± 25.0 °C (Predicted) | [1][2][9] |

| Physical Form | Solid | |

| Appearance | White crystalline solid | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and acetone. | [2] |

Chemical Structure

The structure of this compound features a central benzene ring substituted with an acetyl group (-COCH₃) and an acetamide group (-NHCOCH₃) in an ortho configuration. This arrangement allows for intramolecular hydrogen bonding, a key feature influencing its conformation and stability[7].

Caption: Chemical Structure of this compound.

Chemical Stability and Degradation Profile

This compound is generally considered to be chemically stable under standard ambient conditions, such as room temperature and when protected from light and moisture. However, like most organic compounds, it is susceptible to degradation under specific environmental stresses.

Factors Influencing Stability

-

Moisture and pH: The presence of the amide linkage makes the molecule susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield 2'-aminoacetophenone and acetic acid. Several sources note that the compound is hygroscopic or moisture-sensitive, necessitating storage in a dry environment[10]. Keeping containers tightly sealed is a critical preventative measure[11][12][13].

-

Temperature: While stable at room temperature, elevated temperatures can increase the rate of degradation reactions and may lead to decomposition, especially near its boiling point[9]. Storage in a cool area is recommended[11].

-

Light: Photodegradation can occur upon exposure to UV light. This process can involve complex radical reactions leading to a variety of degradation products. It is advisable to store the compound protected from light[11].

-

Oxidizing and Reducing Agents: The molecule can react with strong oxidizing and reducing agents. Contact with such incompatible materials should be avoided[10][11].

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in readily available literature, logical pathways can be inferred from its chemical structure and knowledge of related acetamide compounds[14][15]. The primary routes of degradation are likely to be hydrolysis and oxidation.

Caption: Potential Degradation Pathways for this compound.

-

Hydrolytic Degradation: This is the most probable non-photolytic degradation pathway. The amide bond is cleaved by water, a reaction catalyzed by acid or base, to form 2'-aminoacetophenone and acetic acid.

-

Oxidative Degradation: Advanced Oxidation Processes (AOPs) or other strong oxidizing conditions can lead to the hydroxylation of the aromatic ring, followed by potential ring cleavage to form smaller aliphatic acids and eventually CO₂ and H₂O[14][16].

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended based on established safety and data sheets:

-

Container: Keep in a tightly closed container to prevent moisture absorption and contamination[10][11].

-

Atmosphere: Store in a dry, well-ventilated place[11][13]. Consider storage within a desiccator or using a Flinn Chem-Saf™ bag for deliquescent materials[12].

-

Temperature: Store at room temperature, away from direct heat sources[9][11].

-

Light: Protect from direct sunlight and other sources of UV radiation[11].

Methodologies for Stability Assessment

A robust stability testing program is essential to define the shelf-life and re-test period for this compound. This involves both physical inspection and quantitative analytical chemistry.

Experimental Protocol: Physical and Visual Evaluation

This protocol serves as a first-line assessment of material integrity. Any deviation from the established appearance can indicate potential degradation.

Objective: To qualitatively assess the physical stability of this compound over time.

Methodology:

-

Initial Assessment (Time = 0):

-

Place a reference sample of approximately 1 gram in a clean, dry, and clearly labeled glass vial.

-

Document the initial appearance: color (e.g., pure white), form (e.g., crystalline powder), and any odor.

-

Take a high-resolution photograph for the record.

-

-

Sample Storage:

-

Store the vial under the desired stability study conditions (e.g., room temperature, accelerated conditions like 40°C/75% RH).

-

-

Periodic Evaluation:

-

At predetermined time points (e.g., 1, 3, 6, 12 months), visually inspect the sample.

-

Carefully document any changes in color (e.g., yellowing, browning), form (e.g., clumping, melting), or odor.

-

Compare the sample to the initial photograph and a control sample stored under ideal conditions (-20°C, dark, dry).

-

-

Action: Any significant change in physical appearance warrants a full analytical investigation using methods like HPLC to quantify purity and identify degradation products.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the purity of this compound and detecting the emergence of degradation products. While a specific validated method for this exact molecule is not publicly available, a general method suitable for similar acetamide compounds can be adapted[17][18].

Objective: To quantify the purity of this compound and separate it from potential degradation products.

Instrumentation and Conditions:

-

System: HPLC with UV or Diode-Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 5 minutes. (Note: This is a starting point and must be optimized).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan, likely around 240-250 nm).

-

Injection Volume: 10 µL.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to create a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the test sample to the same concentration as the primary standard solution.

-

Analysis: Inject the standards to establish the calibration curve. Subsequently, inject the test samples.

-

Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks, which can be expressed as a percentage of the total peak area.

Workflow for a Comprehensive Stability Study

A formal stability study integrates physical, chemical, and analytical assessments over time to provide a complete picture of a compound's stability profile.

Caption: General Workflow for a Comprehensive Stability Study.

Conclusion

This compound is a white crystalline solid that is stable under recommended storage conditions. Its integrity is primarily threatened by exposure to moisture, high temperatures, light, and incompatible reagents like strong acids, bases, or oxidizing agents. The principal degradation pathway is anticipated to be the hydrolysis of the amide bond. For professionals in research and drug development, adherence to proper storage protocols—namely keeping the compound in a cool, dry, dark, and tightly sealed container—is essential for preserving its purity and ensuring the reliability of experimental outcomes. Regular physical inspection and the use of quantitative analytical techniques like HPLC are critical components of a robust quality control and stability assessment program.

References

- ChemicalBook. (n.d.). N-(2-ACETYL-PHENYL)-ACETAMIDE CAS.

- ECHEMI. (n.d.). This compound Formula.

- ChemBK. (2024). N-(2-ACETYL-PHENYL)-ACETAMIDE.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Key Organics. (2017). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2013). Acetamide Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound.

- ChemicalBook. (n.d.). N-(2-ACETYL-PHENYL)-ACETAMIDE | 5234-26-4.

- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, E62, o1957–o1958.

- ResearchGate. (2006). This compound.

- Al-Musawi, T. J., Meng, L., & Al-Sherbini, A. S. A. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29(45), 67575–67597.

- Flinn Scientific. (2015). Acetamide SDS (Safety Data Sheet).

- Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET.

- BenchChem. (2025). Accuracy and precision of 2-Chloro-N-(2,6-diethylphenyl)acetamide quantification methods.

- Sigma-Aldrich. (n.d.). This compound.

- ChemSynthesis. (n.d.). N-(2-acetonylphenyl)acetamide.

- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- International Journal of Pharmacy and Technology. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.

- ResearchGate. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by- products, biotoxicity, and density functional theory calculation.

- CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

- BenchChem. (2025). Degradation pathways of 2-Chloro-N-(2,6-diethylphenyl)acetamide under different conditions.

- Google Patents. (2010). Method and assays for quantitation of acetamide in a composition.

- Sigma-Aldrich. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). N-(p-acetylphenyl)acetamide. PubChem.

- PubMed. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives.

- MDPI. (2021). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis.

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. japsonline.com [japsonline.com]

- 6. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-(2-ACETYL-PHENYL)-ACETAMIDE CAS#: 5234-26-4 [m.chemicalbook.com]

- 10. southwest.tn.edu [southwest.tn.edu]

- 11. staging.keyorganics.net [staging.keyorganics.net]

- 12. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. pallavchemicals.com [pallavchemicals.com]

- 14. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of N-(2-Acetylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Acetylphenyl)acetamide, a notable organic compound, holds a significant position in the landscape of chemical synthesis and pharmaceutical development. This technical guide provides a comprehensive exploration of its discovery, tracing its historical synthesis and elucidating the chemical principles that underpin its formation. With a focus on practical application for researchers and professionals in drug development, this document details established and alternative synthetic protocols, presents key characterization data, and explores its role as a versatile intermediate in the creation of various therapeutic agents. Through a blend of historical context and modern synthetic strategies, this guide serves as an authoritative resource for understanding and utilizing this compound in a scientific setting.

Introduction: A Historical Perspective on Acetanilide and its Derivatives

The story of this compound is intrinsically linked to the broader history of acetanilide, a compound that marked a pivotal moment in the development of synthetic pharmaceuticals. Acetanilide, or N-phenylacetamide, was first introduced as a medicinal agent in the late 19th century and was one of the earliest synthetic drugs to be used for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. Its journey from a widely used medication to a crucial industrial intermediate provides a valuable context for understanding the significance of its derivatives.